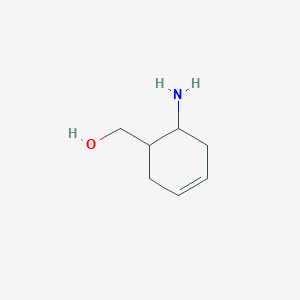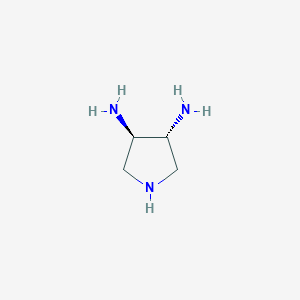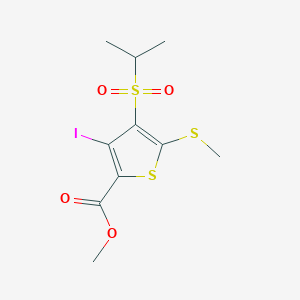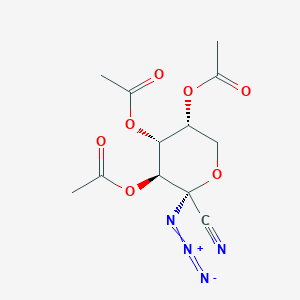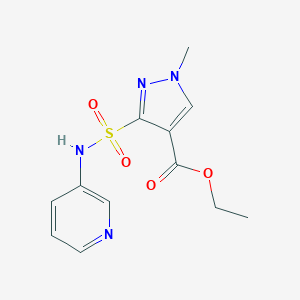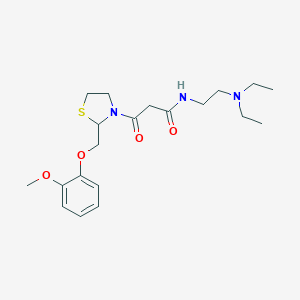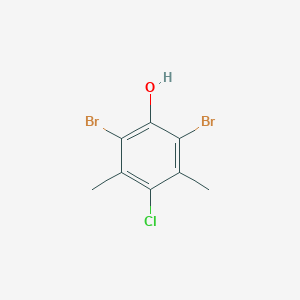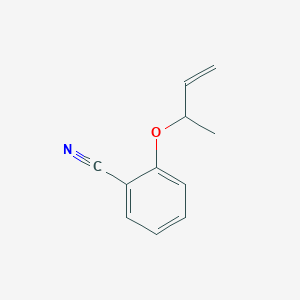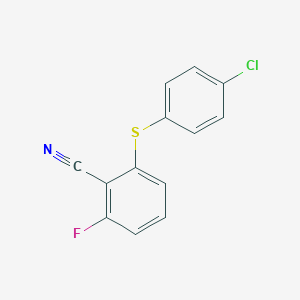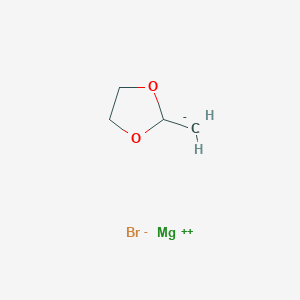
(1,3-Dioxolan-2-ylmethyl)magnesium bromide
Vue d'ensemble
Description
“(1,3-Dioxolan-2-ylmethyl)magnesium bromide” is a Grignard reagent . It is used in the preparation of 3- [ 11 C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [ 11 C]SN-38, wherein SN-38 is 7-ethyl-10-hydroxy camptothecin .
Synthesis Analysis
This compound is a Grignard reagent and can be used to prepare 3- [ 11 C]-Propionaldehyde . This is a key intermediate for the synthesis of the radiolabeled compound [ 11 C]SN-38 .
Molecular Structure Analysis
The molecular formula of “(1,3-Dioxolan-2-ylmethyl)magnesium bromide” is C4H7BrMgO2 .
Chemical Reactions Analysis
As a Grignard reagent, “(1,3-Dioxolan-2-ylmethyl)magnesium bromide” can be used to prepare 3- [ 11 C]-Propionaldehyde . This is a key intermediate for the synthesis of the radiolabeled compound [ 11 C]SN-38 .
Physical And Chemical Properties Analysis
The molecular weight of “(1,3-Dioxolan-2-ylmethyl)magnesium bromide” is 191.31 g/mol . Other physical and chemical properties such as boiling point and density are not provided in the search results.
Applications De Recherche Scientifique
Synthesis of 3-[11C]-Propionaldehyde
“(1,3-Dioxolan-2-ylmethyl)magnesium bromide” can be used to prepare 3-[11C]-Propionaldehyde, a key intermediate for the synthesis of the radiolabeled compound [11C]SN-38 . SN-38 is 7-ethyl-10-hydroxy camptothecin, a potent antitumor agent .
Synthesis of 1-[(S)-2,2-Dimethyl-(1,3)-dioxolan-4-yl]-4-(1,3-dioxolan2-yl)-2-ol
This compound can be synthesized by reacting “(1,3-Dioxolan-2-ylmethyl)magnesium bromide” with D-glyceraldehyde . The resulting compound is further used to synthesize unsaturated nucleosides .
Preparation of Bicyclo Carboxylate Intermediate
“(1,3-Dioxolan-2-ylmethyl)magnesium bromide” is used in the total synthesis of spirovibsanin A . Spirovibsanin A is a natural product with potential anticancer activity .
4. Grignard Addition-Acylation Method for the Preparation of Enamides In a Grignard addition-acylation method, “(1,3-Dioxolan-2-ylmethyl)magnesium bromide” is used for the preparation of enamides . Enamides are useful intermediates in organic synthesis .
Preparation of Trisubstituted Allenes
“(1,3-Dioxolan-2-ylmethyl)magnesium bromide” can be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts . Allenes are a class of organic compounds that have been used in the synthesis of pharmaceuticals and natural products .
6. Synthesis of Febrifugine Based Antimalarial Drugs One of the key synthetic steps for the synthesis of febrifugine based antimalarial drugs involves the use of "(1,3-Dioxolan-2-ylmethyl)magnesium bromide" . Febrifugine is a quinazolinone alkaloid with potent antimalarial activity .
Safety and Hazards
Mécanisme D'action
Target of Action
(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of functional groups.
Mode of Action
The mode of action of (1,3-Dioxolan-2-ylmethyl)magnesium bromide involves the nucleophilic attack on electrophilic carbon atoms present in carbonyl groups . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of a carbonyl group. This results in the formation of a new carbon-carbon bond.
Result of Action
The result of the action of (1,3-Dioxolan-2-ylmethyl)magnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds. This allows for the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action of (1,3-Dioxolan-2-ylmethyl)magnesium bromide is sensitive to environmental factors. It is sensitive to air and moisture . Therefore, reactions involving this reagent are typically carried out under an inert atmosphere (like nitrogen or argon) and in anhydrous conditions to prevent reaction with water or oxygen .
Propriétés
IUPAC Name |
magnesium;2-methanidyl-1,3-dioxolane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.BrH.Mg/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERSPCAGKAOLSQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1OCCO1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180675-22-3 | |
| Record name | (1,3-DIOXOLAN-2-YLMETHYL)MAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




